Cas no 2622-05-1 (Allylmagnesium chloride)

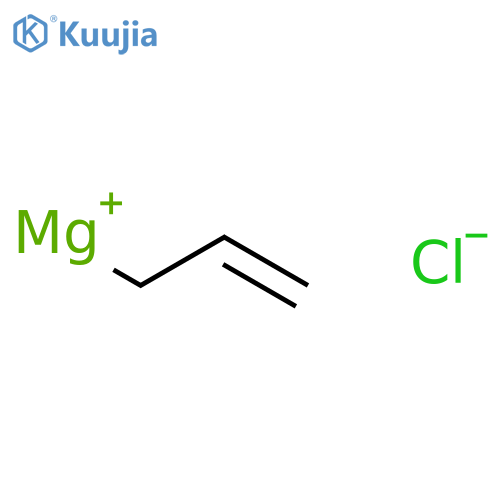

Allylmagnesium chloride structure

商品名:Allylmagnesium chloride

Allylmagnesium chloride 化学的及び物理的性質

名前と識別子

-

- Allylmagnesium chloride

- Allylmagnesium chloride, 2.0 M solution in THF, SpcSeal

- Allylmagnesiumchloride,2.0MsolutioninTHF,reseablebottle

- (Allyl)MgCl

- (prop-2-enyl)magnesium chloride

- 2-Propenylmagnesium chloride

- Allylchloromagnesium

- allyl-magnesium chloride

- Allylmagnesium chloride [1.7 M solution in THF]

- AllylMagnesiuM chloride, 1.7M solution in THF, AcroSeal

- AllylMagnesiuM chloride, 1M in MeTHF

- AllylMagnesiuM Chloride,1M in THF

- Allylmagnesiumchlorid

- chloro-2-propenyl-magnesiu

- Chloroallylmagnesium

- Magnesium,chloro-2-propenyl

- solutionpurum,2mintetrahydrofuran

- Allylmagnesiumchloride (6CI)

- Magnesium, allylchloro- (7CI,8CI)

- Magnesium,chloro-2-propenyl- (9CI)

- Magnesium, chloro-2-propenyl-

- Magnesium, chloro-2-propen-1-yl-

- Allylmagnesium chloride solution, 2.0 M in THF

- sJPDADPpRUjP@

- allylmagnesiumchloride

- allyl magnesium chloride

- 2-propenyl magnesium chloride

- Allylmagnesium chloride solution

- PLYLAFITHJUEGX-UHFFFAOYSA-M

- OR320143

- OR320145

- OR320144

- Allylmagnesium Chloride 1.0 M

-

- MDL: MFCD00000473

- インチ: 1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1

- InChIKey: CYSFUFRXDOAOMP-UHFFFAOYSA-M

- ほほえんだ: [Cl-].[Mg+2].[C-]([H])([H])C([H])=C([H])[H]

計算された属性

- せいみつぶんしりょう: 99.99300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 14.4

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 使用できません

じっけんとくせい

- 色と性状: 褐色の液体

- 密度みつど: 0.995 g/mL at 25 °C

- ゆうかいてん: -21 ºC

- ふってん: 66 ºC

- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >

- すいようせい: はげしい反応

- PSA: 0.00000

- LogP: 1.82950

- ようかいせい: 水に溶けて水と反応する

- かんど: Air & Moisture Sensitive

- 濃度: 2.0 M in THF

Allylmagnesium chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H260,H314,H335

- 警告文: P223,P231+P232,P261,P280,P370+P378,P422

- 危険物輸送番号:UN 3399 4.3/PG 1

- WGKドイツ:1

- 危険カテゴリコード: 11-14/15-19-34-37-40

- セキュリティの説明: S16; S26; S36/37/39; S43; S45; S7/8; S6A; S43B; S33

- 福カードFコード:1-3-10

-

危険物標識:

- リスク用語:R11; R14/15; R34

- 危険レベル:4.2

- 包装グループ:I

- 包装等級:I

- TSCA:Yes

- セキュリティ用語:4.2

Allylmagnesium chloride 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Allylmagnesium chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 356369-800ML |

Allylmagnesium chloride, 1.7 M solution in THF, J&KSeal |

2622-05-1 | 800ML |

¥ 1079 | 2022-05-19 | ||

| BAI LING WEI Technology Co., Ltd. | 121814-100ml |

Allylmagnesium chloride, 1.0 M in 2-MeTHF |

2622-05-1 | 97% | 100ml |

¥ 5312 | 2022-05-19 | |

| BAI LING WEI Technology Co., Ltd. | 121815-100ml |

Allylmagnesium chloride, 1.0 M in THF |

2622-05-1 | 97% | 100ml |

¥ 5312 | 2022-05-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50420-500ml |

Allylmagnesium chloride |

2622-05-1 | 2.0 M solution in THF ,Acseal | 500ml |

¥1098.0 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800571-500ml |

Allylmagnesium chloride |

2622-05-1 | 2.0 M solution in THF ,MkSeal | 500ml |

¥1,368.00 | 2022-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003108-800ml |

Allylmagnesium chloride |

2622-05-1 | 2.0 M solution of THF | 800ml |

¥2556 | 2023-09-09 | |

| BAI LING WEI Technology Co., Ltd. | 356369-100ML |

Allylmagnesium chloride, 1.7 M solution in THF, J&KSeal |

2622-05-1 | 100ML |

¥ 119 | 2022-05-19 | ||

| BAI LING WEI Technology Co., Ltd. | C20967-800ml |

Allylmagnesium chloride, 1.7M solution in THF, AcroSeal |

2622-05-1 | 800ml |

¥ 6081 | 2022-05-19 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52613-500mL |

Allylmagnesium chloride |

2622-05-1 | 1.5 M solution in THF, SpcSeal | 500ml |

¥310.00 | 2022-05-17 | |

| BAI LING WEI Technology Co., Ltd. | 20967-100ML |

Allylmagnesium chloride, 1.7M solution in THF, AcroSeal× |

2622-05-1 | 100ML |

¥ 626 | 2022-05-19 |

Allylmagnesium chloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2622-05-1)氯丙烯镁

注文番号:LE2473875

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Allylmagnesium chloride 関連文献

-

Minghui Fan,Liangbang Zou,Kaidi Tian,Guoqing Chen,Kai Cheng,Yong Li Nat. Prod. Rep. 2023 40 1022

-

Giorgio Bencivenni,Tommaso Lanza,Matteo Minozzi,Daniele Nanni,Piero Spagnolo,Giuseppe Zanardi Org. Biomol. Chem. 2010 8 3444

-

Conrad A. P. Goodwin,Alex Smith,Fabrizio Ortu,I?igo. J. Vitorica-Yrezabal,David P. Mills Dalton Trans. 2016 45 6004

-

4. Transition metal–carbon bonds. Part XIX. Some Dewar hexamethylbenzene derivatives of rhodium(I)B. L. Shaw,G. Shaw J. Chem. Soc. A 1969 1560

-

5. Transition metal–carbon bonds. Part XVII. Some allylic complexes of iridium(III)J. Powell,B. L. Shaw J. Chem. Soc. A 1968 780

2622-05-1 (Allylmagnesium chloride) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2622-05-1)Allylmagnesium chloride

清らかである:99%

はかる:500ml

価格 ($):378.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:2622-05-1)Allylmagnesium chloride(1M THF)

清らかである:99%

はかる:200KG

価格 ($):問い合わせ